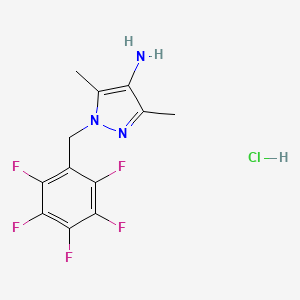

3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, ChemSpider ID, etc .

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives have been recognized for their potent antileishmanial and antimalarial activities. These compounds have been synthesized and evaluated for their efficacy against diseases like leishmaniasis and malaria, which affect millions worldwide. The structure-activity relationship of these compounds, including 3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine , can lead to the development of new pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Neuroprotective Effects

Studies have indicated that pyrazole derivatives can have neuroprotective effects by modulating enzymes like acetylcholinesterase (AchE) in the nervous system. This is significant because reduced activity of AchE affects nerve pulse transmission, leading to behavioral changes and movement impairment. Research on similar pyrazoline derivatives has shown potential in investigating the neurotoxic potentials and could be extended to 3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine .

Antioxidant Properties

The oxidative stress in cells, which leads to the production of reactive oxygen species (ROS), is linked to various diseases. Pyrazole derivatives have been reported to exhibit antioxidant activities, which could counteract the negative effects of ROS overexpression. This property can be harnessed in developing treatments for conditions caused by oxidative stress .

Antitumor Activities

Pyrazole compounds have shown promise in antitumor activities. Their ability to interact with various biological pathways can lead to the development of new anticancer drugs. The specific interactions and mechanisms of 3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine in cancer cells can be a focus of oncological research .

Anti-inflammatory and Antidepressant Effects

The anti-inflammatory and antidepressant effects of pyrazole derivatives are well-documented. These compounds can modulate biochemical pathways that are involved in inflammation and mood regulation, making them potential candidates for the development of new therapies for inflammatory disorders and depression .

Anticonvulsant Properties

Pyrazole derivatives have been explored for their anticonvulsant properties. They may affect neurotransmitter systems in the brain that are involved in seizure activity. Further research into the anticonvulsant effects of 3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-amine could contribute to new treatments for epilepsy and other seizure disorders .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F5N3.ClH/c1-4-12(18)5(2)20(19-4)3-6-7(13)9(15)11(17)10(16)8(6)14;/h3,18H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEYAOBUGKZVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((2S)-1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6129367.png)

![4-[(4-isobutyryl-1-piperazinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6129375.png)

![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6129376.png)

![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)

![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129398.png)

![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)

![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B6129419.png)

![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6129460.png)